molecular formula C11H15ClN2O B2541777 N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide hydrochloride CAS No. 2126161-93-9

N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide hydrochloride

Cat. No.: B2541777
CAS No.: 2126161-93-9
M. Wt: 226.7
InChI Key: NHUHNDXMEDECBV-UHFFFAOYSA-N
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Description

N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide hydrochloride is a chemical compound with the molecular formula C11H14N2O·HCl. It is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to a cyclopropanecarboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide hydrochloride typically involves the following steps:

    Formation of the Aminomethyl Intermediate: The starting material, 4-(aminomethyl)benzoic acid, is reacted with a suitable reagent to introduce the aminomethyl group. This step often involves the use of formaldehyde and a reducing agent such as sodium borohydride.

    Cyclopropanecarboxamide Formation: The intermediate is then subjected to cyclopropanation using a cyclopropanecarboxylic acid derivative. This reaction is typically carried out under acidic conditions to facilitate the formation of the cyclopropane ring.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form amines or other reduced derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), and halogenating agents (e.g., bromine).

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Amines.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases. It is studied for its role in modulating biological pathways and its potential as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes. It is used in the formulation of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group allows the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biological processes, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide hydrochloride
  • N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide
  • 4-(aminomethyl)benzoic acid derivatives

Uniqueness

N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the cyclopropane ring and the aminomethyl group allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c12-7-8-1-5-10(6-2-8)13-11(14)9-3-4-9;/h1-2,5-6,9H,3-4,7,12H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUHNDXMEDECBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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